Cas no 871126-15-7 ((3-Fluoro-2-formylphenyl)boronic acid)

(3-Fluoro-2-formylphenyl)boronic acid structure
871126-15-7 structure
Product Name:(3-Fluoro-2-formylphenyl)boronic acid
Número CAS:871126-15-7
MF:C7H6BFO3
Megavatios:167.930145740509
MDL:MFCD10697421
CID:828011
PubChem ID:53412038
Update Time:2025-06-09

(3-Fluoro-2-formylphenyl)boronic acid Propiedades químicas y físicas

Nombre e identificación

    • (3-Fluoro-2-formylphenyl)boronic acid
    • 3-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
    • 3-FLUORO-2-FORMYLPHENYLBORONIC ACID
    • 3-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, (3-fluoro-2-formylphenyl)-
    • 3-Fluoro-2-formylbenzeneboronic acid
    • AMBA00039
    • 2-Formyl-3-fluorophenylboranic acid
    • FCH836730
    • EBD215999
    • 3-Fluoro-2-formyl-phenylboronic acid
    • TRA0083659
    • PC32758
    • LS11336
    • AB59567
    • (3-Fluo
    • B-(3-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (3-fluoro-2-formylphenyl)- (9CI)
    • Z1198277521
    • SY036508
    • EN300-1072583
    • (3-Fluoro-2-formylphenyl)boronicacid
    • DS-14902
    • 3-Fluoro-2-formylphenylboronic acid, >=95%
    • MFCD10697421
    • 871126-15-7
    • DTXSID90696532
    • 3-Fluoro-2-formylphenylboronic acid(contains varying amounts of Anhydride)
    • DA-23609
    • SCHEMBL3973764
    • HY-W000994
    • AC-29242
    • AKOS006282129
    • (3-Fluoro-2-formyl-phenyl)boronic acid
    • J-512453
    • F1089
    • CS-W000994
    • MDL: MFCD10697421
    • Renchi: 1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
    • Clave inchi: GVHWLCYABLWGIR-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(B(O)O)=CC=CC=1F

Atributos calculados

  • Calidad precisa: 168.03900
  • Masa isotópica única: 168.039
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 165
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.5

Propiedades experimentales

  • Color / forma: No data available
  • Punto de fusión: 129°C(lit.)
  • Punto de ebullición: 357.4±52.0 °C at 760 mmHg
  • Punto de inflamación: 169.9±30.7 °C
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 57.53000
  • Logp: -0.68200
  • Sensibilidad: Light Sensitive

(3-Fluoro-2-formylphenyl)boronic acid Información de Seguridad

(3-Fluoro-2-formylphenyl)boronic acid Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(3-Fluoro-2-formylphenyl)boronic acid PrecioMás >>

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(3-Fluoro-2-formylphenyl)boronic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bis(2-methoxyethyl)amine ,  Methyllithium Solvents: Toluene ;  -20 °C; -20 - 0 °C
1.2 Reagents: Trimethyl borate ;  -20 - 0 °C
1.3 Reagents: Water
Referencia
Stereoselective Synthesis of the IDO Inhibitor Navoximod
St-Jean, Frederic ; et al, Journal of Organic Chemistry, 2022, 87(7), 4955-4960

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Referencia
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  30 min, -25 °C; 15 min, -20 °C
1.2 Solvents: Toluene ;  10 min; 45 min, -20 °C; 30 min, -20 °C; -20 °C → 0 °C; 2 - 3 h, 0 °C; 0 °C → -20 °C
1.3 Reagents: Trimethyl borate ;  1 h, -20 °C; -20 °C → 0 °C; 2.5 h, 0 °C
1.4 Reagents: Water ;  0 °C → 10 °C; 2 min, 10 °C; 10 °C → 22 °C; 30 min, 22 °C
Referencia
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate ,  Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.4 Reagents: Triethyl borate ;  -70 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Referencia
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  15 min, -20 °C; 15 min, -20 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -20 °C; 45 min, -20 °C; 1 h, -20 °C; 2 h, -20 °C
1.3 Reagents: Trimethyl borate ;  3 min; 15 min, -15 °C; 30 min, -15 °C; -15 °C → 0 °C
1.4 Reagents: Water ;  0 °C → 40 °C; 30 min, 40 °C
Referencia
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

(3-Fluoro-2-formylphenyl)boronic acid Raw materials

(3-Fluoro-2-formylphenyl)boronic acid Preparation Products

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